molecular formula C20H22N6OS B5629674 N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-(pyrimidin-2-ylmethyl)piperidine-2-carboxamide

N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-(pyrimidin-2-ylmethyl)piperidine-2-carboxamide

Cat. No. B5629674
M. Wt: 394.5 g/mol
InChI Key: PLZFXDDWJCODQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including cyclization, amidation, and substitution reactions, aimed at introducing specific functional groups into the core structure to achieve the desired biological activity. For instance, the synthesis of novel piperidine-4-carboxamide derivatives has been reported, where these compounds were synthesized and characterized by FTIR, 1H-NMR, mass spectral, and elemental analysis, indicating a multi-step synthetic route that could be analogous to the compound of interest (Kambappa et al., 2017).

Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic techniques such as NMR, IR, and X-ray crystallography. For related compounds, such analysis reveals the presence of specific functional groups and their arrangements, which are crucial for the compound's biological activity. For example, studies have shown the stabilization of compounds' structures via intramolecular and intermolecular hydrogen bonding, crystallizing in specific systems (Dani et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of such compounds typically involves their interaction with biological targets, leading to specific biological outcomes. The presence of electron-donating and withdrawing groups at strategic positions within the molecule can significantly affect its potency as an anticancer agent by influencing its anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

properties

IUPAC Name

N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-(pyrimidin-2-ylmethyl)piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6OS/c1-14-24-25-20(28-14)15-6-4-7-16(12-15)23-19(27)17-8-2-3-11-26(17)13-18-21-9-5-10-22-18/h4-7,9-10,12,17H,2-3,8,11,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZFXDDWJCODQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2=CC(=CC=C2)NC(=O)C3CCCCN3CC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(5-Methyl-1,3,4-thiadiazol-2-YL)phenyl]-1-(pyrimidin-2-ylmethyl)piperidine-2-carboxamide

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